molecular formula C16H22N4O B12487271 N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline

N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B12487271
M. Wt: 286.37 g/mol
InChI Key: YJKUMCMURGUYBE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an oxadiazole ring, and an aniline group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the oxadiazole ring is often formed via the cyclization of appropriate hydrazides and carboxylic acids. The final step involves the coupling of these rings with aniline under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as:

Uniqueness

N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline

InChI

InChI=1S/C16H22N4O/c1-20(2)14-5-3-13(4-6-14)16-18-15(21-19-16)11-12-7-9-17-10-8-12/h3-6,12,17H,7-11H2,1-2H3

InChI Key

YJKUMCMURGUYBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3

Origin of Product

United States

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